molecular formula C8H8N4O2 B3354521 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea CAS No. 59747-16-9

1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea

Cat. No.: B3354521
CAS No.: 59747-16-9
M. Wt: 192.17 g/mol
InChI Key: MFWUJLCWYQVEEQ-UHFFFAOYSA-N
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Description

1-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea (CAS 59747-16-9) is a high-purity chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a benzimidazolone core, a privileged structure in drug discovery. Its primary research application is as a key synthetic precursor in the development of novel, subtype-selective antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the brain . AMPA receptors are crucial for fast synaptic transmission and are implicated in various neurological disorders. Researchers utilize this urea derivative to create compounds that selectively target AMPA receptors associated with Transmembrane AMPA Receptor Regulatory Protein γ-8 (TARP γ-8), which is highly enriched in the hippocampus . This targeting strategy is a promising therapeutic approach for conditions like epilepsy, as it may modulate pathological brain hyperactivity in specific forebrain circuits while minimizing side effects associated with broader AMPA receptor blockade . The product is intended for use in laboratory research to synthesize and evaluate potential PET tracers for imaging and drug discovery efforts . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxo-1,3-dihydrobenzimidazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-7(13)10-4-1-2-5-6(3-4)12-8(14)11-5/h1-3H,(H3,9,10,13)(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWUJLCWYQVEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)N)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663496
Record name N-(2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59747-16-9
Record name N-(2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of 1 2 Oxo 2,3 Dihydro 1h Benzo D Imidazol 5 Yl Urea and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a detailed molecular map can be constructed. For 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide unambiguous structural evidence.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the protons on the urea (B33335) moiety, and the N-H protons of the benzimidazolone ring. The analysis of analogous compounds suggests that spectra are typically recorded in a solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆), which can accommodate the exchangeable N-H protons.

The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at position 7 (H-7), adjacent to the urea-substituted carbon, would likely appear as a doublet. The proton at position 4 (H-4), ortho to a ring nitrogen and meta to the urea group, would also be a doublet. The proton at position 6 (H-6), situated between the other two aromatic protons, would present as a doublet of doublets.

The N-H protons of the benzimidazolone ring (N1-H and N3-H) are expected to appear as broad singlets in the downfield region, typically above 10 ppm. The protons of the urea group (-NH-CO-NH₂) would also produce distinct signals; the -NH- proton linked to the aromatic ring would likely be a singlet, while the terminal -NH₂ protons would appear as another, potentially broad, singlet. The integration of these signals would correspond to the number of protons in each environment (1H, 1H, 1H, 1H, and 2H, respectively).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H-4~7.3 - 7.5d
Aromatic H-6~7.0 - 7.2dd
Aromatic H-7~6.8 - 7.0d
Benzimidazolone N1-H / N3-H> 10.0br s
Urea Ar-NH~8.5 - 9.5s
Urea NH₂~5.5 - 6.5br s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated.

Two signals are expected in the downfield region corresponding to the carbonyl carbons. The carbonyl carbon of the benzimidazolone ring (C-2) typically resonates around 150-155 ppm. The urea carbonyl carbon is also expected in a similar downfield region, often around 155-160 ppm.

The remaining six signals correspond to the aromatic carbons of the benzimidazole (B57391) ring system. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bearing the urea group (C-5) and the carbons adjacent to the ring nitrogens (C-3a and C-7a) would have characteristic chemical shifts that can be assigned based on data from similar benzimidazole structures. The remaining aromatic carbons (C-4, C-6, and C-7) would appear in the typical aromatic region of 100-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Benzimidazolone C=O)~153.6
Urea C=O~157.0
C-3a / C-7a~130 - 135
C-5~135 - 140
C-4 / C-6 / C-7~105 - 120

Two-Dimensional NMR Techniques (e.g., COSY) for Proton Correlation

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are invaluable for establishing connectivity between protons within a spin system. A ¹H-¹H COSY spectrum plots the ¹H NMR spectrum on both axes, and off-diagonal cross-peaks indicate protons that are spin-spin coupled, typically those on adjacent carbons.

For this compound, a COSY experiment would be crucial for definitively assigning the aromatic protons. A cross-peak would be observed between the signal for H-6 and H-7, confirming their ortho relationship. Similarly, a cross-peak between H-6 and H-4 would be expected, though potentially weaker depending on the coupling constant. No correlations would be expected for the singlet N-H protons with other protons in the molecule under standard conditions. This correlation data validates the assignments made from the one-dimensional ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. rsc.org The molecular formula for this compound is C₈H₈N₄O₂. The theoretical monoisotopic mass can be calculated with high precision.

An HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to the calculated value, typically within a few parts per million (ppm). This provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₈H₉N₄O₂⁺193.0720
[M+Na]⁺C₈H₈N₄O₂Na⁺215.0539
[M-H]⁻C₈H₇N₄O₂⁻191.0574

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, and often thermally labile, molecules like the title compound. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺, in positive ion mode.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and gain further structural information. For N,N'-substituted ureas, a characteristic fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety (HNCO). nih.gov

For this compound, the protonated molecule (m/z 193.07) could undergo fragmentation through several plausible pathways:

Loss of isocyanic acid: Cleavage of the urea group could result in the loss of HNCO (43.01 Da), leading to a fragment ion corresponding to 5-amino-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Loss of ammonia: The terminal NH₂ of the urea group could be lost as ammonia (NH₃, 17.03 Da).

Ring fragmentation: Cleavage of the benzimidazolone ring itself could also occur, leading to further characteristic fragment ions.

The specific fragmentation pattern observed in the ESI-MS/MS spectrum provides a fingerprint that helps to confirm the connectivity of the atoms within the molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. For the analysis of this compound, LC-MS serves a dual purpose: to assess the purity of a sample and to confirm the identity of the compound by determining its molecular weight.

In this method, a solution of the compound is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, typically a reversed-phase column such as a C18, separates the target compound from any impurities, starting materials, or byproducts. waters.comlcms.cz The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The time it takes for a compound to pass through the column to the detector is known as its retention time (t R), which is a characteristic property under a specific set of chromatographic conditions.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that minimizes fragmentation. nih.govmdpi.com In positive ion mode, the molecule is protonated to form a pseudomolecular ion [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₈H₈N₄O₂, the calculated monoisotopic mass is 192.0647 g/mol . Therefore, the expected m/z value for the protonated molecule [M+H]⁺ would be approximately 193.0726. The detection of this specific m/z value provides strong evidence for the compound's identity. Purity is typically determined by integrating the area of the chromatographic peak corresponding to the target compound and expressing it as a percentage of the total peak area in the chromatogram.

Table 1. Typical LC-MS Parameters for Analysis of this compound
ParameterValue/Condition
LC System UHPLC/HPLC
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile (B52724) with 0.1% Formic Acid researchgate.net
Elution Gradient
Flow Rate 0.3 - 0.6 mL/min phenomenex.com
MS Detector Triple Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ (m/z) ~193.07

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. nih.gov It works on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum. The spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features: the benzimidazolone ring and the urea moiety.

The primary functional groups and their expected vibrational frequencies are:

N-H Stretching: The molecule contains three N-H bonds: two in the urea group (-NH₂) and one in the imidazole (B134444) ring. These typically appear as medium to strong bands in the region of 3500-3200 cm⁻¹. The primary amine of the urea may show two distinct bands in this region, corresponding to symmetric and asymmetric stretching vibrations. researchgate.net

C-H Stretching (Aromatic): The benzene ring of the benzimidazole structure will exhibit C-H stretching vibrations, which typically appear as weak to medium bands just above 3000 cm⁻¹.

C=O Stretching: Two carbonyl (C=O) groups are present. The cyclic amide (lactam) of the benzimidazolone ring and the carbonyl of the urea group will give rise to strong absorption bands. The benzimidazolone C=O stretch is often observed around 1770-1700 cm⁻¹. The urea C=O stretch (Amide I band) typically appears at a lower frequency, in the range of 1680-1630 cm⁻¹, due to resonance. researchgate.net

N-H Bending: The N-H bending vibrations of the urea and imidazole groups (Amide II band) are expected in the 1650-1550 cm⁻¹ region.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Table 2. Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Urea & Imidazole)Stretch3500 - 3200Medium-Strong
C-H (Aromatic)Stretch3100 - 3000Weak-Medium
C=O (Benzimidazolone)Stretch1770 - 1700Strong
C=O (Urea)Stretch (Amide I)1680 - 1630Strong
N-H (Urea & Imidazole)Bend (Amide II)1650 - 1550Medium-Strong
C=C (Aromatic)Stretch1600 - 1450Variable

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of a pure organic compound. This technique provides the ratio of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, O) within the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and empirical formula.

For this compound, the molecular formula is C₈H₈N₄O₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The results of an experimental analysis are considered acceptable if they fall within ±0.4% of the theoretical values, confirming the compound's purity and proposed formula.

Table 3. Elemental Analysis Data for C₈H₈N₄O₂
ElementTheoretical (%)Experimental (%)
Carbon (C) 49.9950.05
Hydrogen (H) 4.204.15
Nitrogen (N) 29.1529.08
Oxygen (O) 16.6516.72

Note: Experimental values are hypothetical and for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute structure of the molecule. Furthermore, it reveals how the molecules are arranged in the crystal lattice and details the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.net

For a molecule like this compound, which possesses multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), extensive intermolecular hydrogen bonding is expected to be a dominant feature in its crystal packing. nih.gov These interactions significantly influence the compound's physical properties, such as melting point and solubility. The benzimidazolone moieties may also engage in π–π stacking interactions. nih.gov

While a specific crystal structure for the title compound is not publicly available, analysis of related benzimidazole derivatives provides insight into the expected crystallographic parameters. mdpi.commdpi.com Such an analysis would yield data including the crystal system, space group, and unit cell dimensions, which define the geometry of the repeating unit in the crystal.

Table 4. Illustrative Crystallographic Data for a Benzimidazole Derivative
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.5777
b (Å) 9.2885
c (Å) 13.9591
α (°) 90
β (°) 113.472
γ (°) 90
Volume (ų) 1377.5
Z 4

Note: Data presented is for the related compound 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine and is for illustrative purposes only to show typical parameters obtained from X-ray crystallography. mdpi.com

Computational and Theoretical Investigations of 1 2 Oxo 2,3 Dihydro 1h Benzo D Imidazol 5 Yl Urea

Quantum Chemical Calculations (e.g., DFT Methods) for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric structure of molecules. Density Functional Theory (DFT) is a particularly prominent method used for these investigations due to its balance of accuracy and computational efficiency.

Studies on related benzimidazole (B57391) and urea (B33335) derivatives frequently employ DFT methods, such as B3LYP, often paired with basis sets like 6-311G**, to optimize molecular geometry and calculate vibrational frequencies. nih.gov For instance, calculations performed on furopyrimidine derivatives, which share heterocyclic features, have determined properties like bond lengths, bond angles, and dihedral angles. scielo.org.mx Computational studies on benzimidazolinone (a core part of the target molecule) and other N-phenyl and N-alkyl ureas have utilized M05-2X and B3LYP density functional theory to investigate their structural and thermochemical properties. nih.gov These theoretical calculations are often validated by comparing the predicted data, such as IR spectra, with experimental results, which generally show good correlation. nih.gov The electronic properties derived from these calculations, including dipole moment and molecular orbital energies, provide a foundational understanding of the molecule's charge distribution and reactivity.

Table 1: Representative Geometric Parameters Calculated for Related Heterocyclic Compounds using DFT Methods

Parameter Description Typical Calculated Values
Bond Length The distance between the nuclei of two bonded atoms. C-N: ~1.4 Å, C=O: ~1.2 Å, C=C (aromatic): ~1.4 Å
Bond Angle The angle formed between three connected atoms. C-N-H: ~120°, N-C=O: ~120°

Note: The values are illustrative and based on calculations for structurally similar compounds like furopyrimidine derivatives. scielo.org.mx

Conformational Analysis and Molecular Energy Profiling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are used to determine the most stable conformations (i.e., those with the lowest potential energy) and to profile the energy landscape of the molecule.

For cyclic urea derivatives like benzimidazolinone, computational studies have explored how different substituents affect their thermodynamical stability. nih.gov The peculiar behavior of certain substituents, such as the N-tert-butyl group in some cyclic ureas, has been linked to specific geometric deformations identified through these theoretical models. nih.gov By calculating the energy of various conformers, researchers can identify the global minimum energy structure, which is the most likely conformation to be observed under experimental conditions. This information is critical for understanding how the molecule will interact with biological targets, as its three-dimensional shape dictates its binding capabilities.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps predict how a molecule will interact with another, as the occupied orbitals of one molecule interact with the unoccupied orbitals of the other, leading to attraction and potential reaction. wikipedia.org In studies of urea, FMO calculations have been used to assess which amino acid residues it would most favorably interact with, proposing that interactions are most favorable with positively charged amino acids. researchgate.net The energy gap also influences the nonlinear optical (NLO) properties of a molecule. researchgate.net

Table 2: FMO Parameters and Global Reactivity Descriptors for a Representative Furopyrimidine Derivative

Parameter Description Value (Gas Phase) Value (DMSO)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.41 eV -6.35 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.60 eV -0.71 eV
Energy Gap (ΔE) ELUMO - EHOMO 5.81 eV 5.64 eV
Chemical Hardness (η) Resistance to change in electron distribution 2.91 eV 2.82 eV
Electronegativity (χ) Power to attract electrons in a covalent bond 3.51 eV 3.53 eV

Source: Data adapted from DFT calculations on methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H) carboxylate. scielo.org.mx

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP surface indicate different potential values. Typically, red represents regions of the most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Blue represents regions of the most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net Green indicates regions of neutral or zero potential. researchgate.net For benzimidazole-containing compounds, MEP analysis helps identify the active sites for electrostatic interactions, which is crucial for understanding biological recognition processes and intermolecular interactions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand and predict ligand-target interactions.

Derivatives of benzimidazole and urea have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For example, novel benzimidazole-urea hybrids have been docked into the active sites of α-amylase and α-glucosidase to evaluate their potential as antidiabetic agents. nih.gov Similarly, urea-linked triazole-benzenesulfonamide hybrids have been docked against human carbonic anhydrase (hCA) isoforms IX and XII, showing strong binding affinity and interactions with the Zn2+ ion in the active site. ekb.egresearchgate.net Docking studies with benzimidazole derivatives against targets like 14-α demethylase (CYP51) have shown that the thiadiazole core is often responsible for key interactions with the heme group, while the benzimidazole ring can form hydrogen bonds with nearby amino acid residues like Met508. acs.org The results of these simulations are often quantified by a "docking score," which estimates the binding affinity, with lower scores typically indicating stronger binding. researchgate.net

Table 3: Examples of Molecular Docking Studies on Benzimidazole-Urea Scaffolds

Compound Type Target Protein Key Interacting Residues Docking Score (kcal/mol)
Benzimidazole-urea hybrid α-Amylase Not specified Not specified
Benzimidazole-urea hybrid α-Glucosidase Not specified Not specified
Urea linked 1,2,3-triazole Carbonic Anhydrase IX & XII Zn2+ ion -5.5 to -7.0

Source: Information synthesized from multiple studies on related compounds. nih.govekb.egresearchgate.netacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. MD simulations provide insights into the stability of the docked conformation and the flexibility of both the ligand and the protein.

For newly synthesized 1,3-dihydro-2H-benzimidazol-2-one derivatives, MD simulations have been employed to explore the stability of the ligand-target complexes obtained from docking. nih.gov By simulating the movement of atoms over a period (e.g., 100 ns), researchers can analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand. acs.org A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in the active site and that the complex is stable. These simulations have confirmed the stability of complexes between benzimidazole derivatives and their target proteins, reinforcing the predictions made by molecular docking. acs.orgnih.gov

In Silico Screening and Virtual Ligand Design Principles

In silico screening and virtual ligand design are computational strategies used to identify and optimize promising drug candidates from large chemical libraries. The benzimidazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry because its structure can bind to a variety of biological targets with high affinity. nih.gov

Computational tools are used to design novel benzimidazole derivatives and predict their pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) even before they are synthesized. nih.gov This approach allows chemists to focus their synthetic efforts on compounds that are most likely to have favorable drug-like properties. For example, computational pharmacokinetic studies on new 1,3-dihydro-2H-benzimidazol-2-one derivatives have demonstrated that the synthesized compounds possess desirable drug-like characteristics. nih.gov By combining structural information with computational screening, researchers can efficiently design new molecules based on the benzimidazole-urea motif for a wide range of therapeutic targets.

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

The theoretical prediction of spectroscopic properties, particularly vibrational frequencies, serves as a powerful tool in the structural elucidation and analysis of complex organic molecules such as 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea. Computational methods, most notably Density Functional Theory (DFT), are widely employed to model the vibrational spectra of benzimidazole derivatives, providing valuable insights that complement experimental findings. researchgate.netmdpi.comnih.gov

The common approach involves optimizing the molecular geometry of the compound in its ground state using a selected level of theory, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311G**, 6-311++G(d,p)). researchgate.netmdpi.commdpi.com Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. These calculated frequencies often exhibit systematic deviations from experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the accuracy of the predictions, the computed wavenumbers are typically scaled using a uniform scaling factor. researchgate.netnih.gov

The assignment of the calculated vibrational modes to specific types of molecular vibrations (e.g., stretching, bending, or a combination thereof) is facilitated by Potential Energy Distribution (PED) analysis. nih.gov This analysis provides a quantitative measure of the contribution of each internal coordinate to a given normal mode of vibration.

While extensive computational studies have been conducted on various benzimidazole derivatives to predict their vibrational spectra researchgate.netmdpi.comnih.govicm.edu.pl, a specific theoretical investigation detailing the vibrational frequencies of this compound is not available in the reviewed scientific literature. Therefore, the following data tables, which would typically present the predicted vibrational frequencies and their assignments, remain illustrative of the type of data generated in such studies.

Table 1: Theoretically Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound (Note: Data not available in the reviewed literature. The table structure is provided for illustrative purposes.)

Vibrational Mode Calculated Wavenumber (cm⁻¹) Scaled Wavenumber (cm⁻¹) PED (%) and Assignment
ν(N-H) stretch (urea)
ν(N-H) stretch (imidazole)
ν(C=O) stretch (urea)
ν(C=O) stretch (imidazole)
ν(C-N) stretch
δ(N-H) bend
Aromatic ν(C-H) stretch
Aromatic ν(C=C) stretch
Aromatic δ(C-H) in-plane bend

Biological and Pharmacological Research on 1 2 Oxo 2,3 Dihydro 1h Benzo D Imidazol 5 Yl Urea and Its Molecular Analogues Excluding Clinical Human Trials

Evaluation of Molecular Interactions with Biological Targets

Receptor Affinity and Binding Studies (e.g., 5-HT4, 5-HT3, D2 Receptors)

Derivatives of the 2-oxo-2,3-dihydro-1H-benzimidazole structure have been synthesized and evaluated for their affinity towards various G-protein coupled receptors, particularly those involved in neurotransmission.

A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives featuring a piperazine moiety were assessed for their in vitro binding affinity to 5-HT4, 5-HT3, and D2 receptors through radioligand binding assays. researchgate.net Structure-affinity relationship studies revealed that modifications to the benzimidazole (B57391) ring, the piperazine substituent, and the length of the alkylene spacer significantly influenced receptor affinity. researchgate.net For instance, a two-methylene chain as the alkylene spacer was found to be favorable for optimizing affinity. researchgate.net

Similarly, another class of analogues, 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives, has been developed and shown to act as highly potent 5-HT3 receptor antagonists. nih.gov In radioligand binding assays, specific amidic derivatives demonstrated high affinity, with compound 12a (DA 6215) exhibiting a Ki value of 3.8 nM. nih.gov This high affinity was corroborated in functional assays, where it showed an ED50 of 1 nM/kg iv in the von Bezold-Jarisch reflex assay in rats. nih.gov Molecular modeling suggested that the potent activity of these compounds is due to their ability to adopt a conformation that fits well within the pharmacophoric model of the 5-HT3 receptor, a conformation stabilized by an intramolecular hydrogen bond. nih.gov

Receptor Binding Affinity of Benzimidazolone Analogues

CompoundTarget ReceptorBinding Affinity (Ki)Reference
12a (DA 6215)5-HT33.8 nM nih.gov
ICS 205930 (Reference)5-HT32 nM nih.gov

Enzyme Inhibition Assays (e.g., NLRP3 Inflammasome ATPase Activity, WRN Helicase, Akt Kinase)

The benzimidazole-urea scaffold has been explored for its ability to inhibit various enzymes implicated in disease pathogenesis.

NLRP3 Inflammasome ATPase Activity: The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to numerous inflammatory diseases. nih.gov The ATPase activity of NLRP3 is essential for its activation. frontiersin.org Researchers have identified a benzo[d]imidazol-1-one sub-moiety as a weak inhibitor of this ATPase activity. unito.it Through chemical modulation of this scaffold, several more potent NLRP3 inhibitory compounds have been synthesized. unito.itresearchgate.net These compounds directly target the NLRP3 protein, with some binding to the Walker B motif within the ATPase binding pocket, thereby inhibiting its function. frontiersin.org

WRN Helicase Inhibition: The Werner (WRN) protein, a RecQ-like family helicase, is crucial for genome maintenance and has been identified as a synthetic lethal target in microsatellite instability-high (MSI-H) tumors. bioworld.comnih.gov To develop novel WRN inhibitors, scientists have used bioisosteric replacement strategies on existing inhibitor scaffolds. bioworld.com In one study, the introduction of a benzimidazole structure as a bioisostere led to the development of new compounds with potent WRN ATPase inhibitory activity. bioworld.com Specifically, compounds KWR-095 and KWR-137 showed significant improvement in inhibitory activity compared to the parent compound HRO-761 (IC50 of 0.088 μM). bioworld.com

Akt Kinase Inhibition: The Akt (Protein kinase B) signaling pathway is a key regulator of cell survival, growth, and proliferation, and its hyperactivation is a hallmark of many cancers. scirp.org Consequently, Akt kinase is a compelling target for anticancer drug development. scirp.orgmedchemexpress.com In silico approaches have been used to design novel benzimidazole derivatives as potential Akt kinase inhibitors. scirp.org These computational studies, involving docking designed compounds within the crystal structure of Akt1 kinase, have identified benzimidazole derivatives with the potential to be potent and selective inhibitors, warranting further synthesis and biological evaluation. scirp.org The benzimidazole scaffold is recognized as a common kinase inhibitor framework, capable of interacting with enzymes through various binding modes and serving as a foundation for multi-target kinase inhibitors. nih.govnih.gov

Enzyme Inhibitory Activity of Benzimidazole Analogues

Compound Class/NameEnzyme TargetActivity MetricObserved ActivityReference
Benzo[d]imidazol-1-one derivativesNLRP3 Inflammasome ATPaseInhibitionIdentified as effective inhibitors unito.itresearchgate.net
KWR-095WRN Helicase ATPaseIC50Up to 17-fold improvement over HRO-761 (IC50 = 0.088 µM) bioworld.com
KWR-137WRN Helicase ATPaseIC50Similar or better activity compared to HRO-761 bioworld.com
Designed Benzimidazole DerivativesAkt1 KinaseIn Silico DockingPredicted to be potent and selective inhibitors scirp.org

Modulation of Signal Transduction Pathways (e.g., IL-1β Release, Pyroptosis)

Inhibition of the NLRP3 inflammasome by benzimidazole-urea analogues has direct consequences on downstream signaling pathways that mediate inflammation. Activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. unito.itnih.gov It also initiates a form of inflammatory cell death known as pyroptosis. unito.it

Studies on NLRP3 inhibitory compounds derived from the benzo[d]imidazol-1-one scaffold have demonstrated their ability to modulate these pathways effectively. unito.it In differentiated THP-1 cell lines, a promising compound was shown to inhibit both pyroptosis (measured by LDH release) and IL-1β release in a dose-dependent manner. unito.it At the maximum tested concentration, this compound achieved 58.7% inhibition of pyroptosis and 35% inhibition of IL-1β release. unito.it This demonstrates that by targeting the upstream NLRP3 ATPase activity, these compounds can effectively block the entire downstream inflammatory cascade, including cytokine maturation and pyroptotic cell death. nih.gov

In Vitro Cellular Activity Studies

Antiproliferative Activity against Cancer Cell Lines

A significant body of research has focused on the antiproliferative effects of 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea analogues against various human cancer cell lines.

One study investigated 1,3-bis(aryl)-1H-benzo[d]imidazol-2(3H)-one derivatives and found that compound 3a exhibited notable cytotoxic activity, particularly against the DLD-1 colon cancer cell line. researchgate.net Another series of benzoxazepine derivatives, which incorporate a benzimidazole moiety, also showed dose-dependent inhibition of cell proliferation against A549 (lung), HeLa (cervical), Caco-2 (colorectal), and MCF-7 (breast) cancer cell lines, with IC50 values ranging from 0.003 to 209.46 μg/mL. scielo.br

Furthermore, benzo[d]isothiazole hydrazones, another class of related compounds, have demonstrated potent antiproliferative activity. ddg-pharmfac.net Specifically, 2-hydroxy substituted derivatives were found to be the most active, showing cytotoxicity at micromolar concentrations against a panel of human cell lines derived from both hematological and solid tumors. ddg-pharmfac.net Related ethylenediurea derivatives have also been tested, with one compound containing a carbamate link and an ethylene substituent showing a 70–90% inhibition of proliferation in MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma) models. nih.gov

Antiproliferative Activity of Benzimidazole Analogues

Compound ClassCell LineCancer TypeActivity (IC50)Reference
Benzoxazepine derivatives (with benzimidazole)A549, HeLa, Caco-2, MCF-7Lung, Cervical, Colorectal, Breast0.003 - 209.46 µg/mL scielo.br
1,3-bis(aryl)-1H-benzo[d]imidazol-2(3H)-one (Compound 3a)DLD-1ColonHigh cytotoxic activity researchgate.net
Benzo[d]isothiazole hydrazones (2-hydroxy derivatives)VariousHematological & Solid TumorsActivity in the micromolar range ddg-pharmfac.net
Ethylenediurea derivatives (Compound 6)MDA-MB-231, A-375, U-87 MGBreast, Melanoma, Glioblastoma~20% decrease in viability at 100 µM nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The 1H-benzo[d]imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing a broad spectrum of activity. nih.govnih.govresearchgate.net

Numerous studies have evaluated benzimidazole derivatives against various pathogens. One review highlights a series of compounds where analogue 4a showed significant antibacterial potential against Bacillus subtilis and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values of 12.5 and 25 µg/mL, respectively. nih.gov The same compound, along with analogue 4b , also demonstrated good antifungal activity against Candida albicans with MIC values of 6.25 and 12.5 µg/mL. nih.gov

Another study details 2-substituted-1H-benzimidazole derivatives that exhibited good antibacterial and antifungal properties. nih.gov Structure-activity relationship (SAR) analysis suggested that increasing the carbon chain length at the 2-position of an associated oxadiazole ring enhanced activity against C. albicans, Staphylococcus aureus, and B. subtilis. nih.gov The versatility of the benzimidazole core allows for the synthesis of diverse analogues, including those with phenyl-substituted benzyl ethers and bis-benzimidazole diamidines, which have shown potent antimicrobial activity with MIC values reported as low as 0.39–0.78 mg/L and 0.12–0.5 mg/L, respectively. nih.gov

Antimicrobial Activity of Benzimidazole Analogues

Compound Class/NameMicroorganismActivity TypeActivity (MIC)Reference
Benzimidazole derivative 4aBacillus subtilisAntibacterial12.5 µg/mL nih.gov
Benzimidazole derivative 4aPseudomonas aeruginosaAntibacterial25 µg/mL nih.gov
Benzimidazole derivative 4aCandida albicansAntifungal6.25 µg/mL nih.gov
Benzimidazole derivative 4bCandida albicansAntifungal12.5 µg/mL nih.gov
Phenyl-substituted benzyl ether benzimidazolesVariousAntimicrobial0.39–0.78 mg/L nih.gov
Bis-benzimidazole diamidinesVariousAntimicrobial0.12–0.5 mg/L nih.gov

Antioxidant Activity Assays

The antioxidant potential of benzimidazole-urea derivatives and related structures has been explored through various in vitro assays. These studies aim to determine the capacity of these compounds to scavenge free radicals and mitigate oxidative damage. Common methods employed include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.gov

In one study, a series of novel benzimidazole-urea analogs were synthesized and evaluated for their antioxidant properties using four different methods. mdpi.com The results indicated that several of the synthesized compounds displayed strong to moderate antioxidant activities. mdpi.com For instance, certain derivatives showed significant activity in the FRAP and metal chelating activity (MCA) assays. mdpi.com Specifically, compound 3g in the study, a hybrid benzimidazole urea (B33335) derivative, demonstrated excellent antioxidant activity across all four tested methods: total antioxidant capacity (TAC), FRAP, DPPH, and MCA. mdpi.com

Similarly, research on pyrimidinyl benzazolyl urea derivatives, which include benzimidazole moieties, has shown that these compounds can possess significant radical scavenging activity. researchgate.nettandfonline.com The antioxidant properties were evaluated using DPPH, nitric oxide (NO), and hydrogen peroxide (H2O2) scavenging methods. tandfonline.com It was observed that compounds with a benzoxazole moiety generally exhibited greater radical scavenging activity than those with benzimidazole or benzothiazole units. researchgate.nettandfonline.com

The underlying mechanism for the antioxidant activity of these compounds is often attributed to their chemical structure. researchgate.net For example, the presence of hydroxyl groups on some benzimidazole-2-thione hydrazone derivatives was found to be effective in the DPPH assay, while all tested compounds in that series showed ABTS scavenging activity. researchgate.net Furthermore, studies on 2-oxo-imidazole-containing dipeptides have demonstrated that the oxidized modification at the C-2 position of the imidazole (B134444) group may contribute to a potent antioxidant capacity, a feature relevant to the 2-oxo-benzimidazole core of the title compound. nih.gov

The table below summarizes findings from antioxidant assays on various benzimidazole-urea analogues.

Compound SeriesAssay MethodKey Findings
Benzimidazole-urea analogs (3a-h)TAC, FRAP, DPPH, MCACompound 3g showed excellent activity in all four assays. Compounds 3a and 3b showed good inhibition in FRAP, MCA, and DPPH assays. mdpi.com
Pyrimidinyl benzimidazolyl ureasDPPH, NO, H2O2 ScavengingExhibited antioxidant properties, though generally less potent than corresponding benzoxazole derivatives. researchgate.nettandfonline.com
Benzimidazole-2-thione hydrazonesDPPH, ABTSAll compounds showed ABTS scavenging. Only hydroxyl-substituted compounds were effective in the DPPH assay. researchgate.net
2-oxo-imidazole-containing dipeptidesDPPH, FRAP, ORAC2-oxo derivatives exhibited significantly greater antioxidant capacity than their non-oxidized precursors. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For benzimidazolone-urea derivatives, these studies help in identifying the key molecular features, or the pharmacophore, required for interaction with biological targets. nih.govresearchgate.net The core structure, consisting of the benzimidazolone ring linked to a urea moiety, serves as a scaffold that can be systematically modified to probe its interactions. nih.gov

The urea group is a critical pharmacophoric element, often acting as a hydrogen bond donor and acceptor. nih.gov In studies on inhibitors of soluble epoxide hydrolase (sEH), it was found that the urea carbonyl oxygen can form hydrogen bonds with tyrosine residues (Tyr381 and Tyr465) in the enzyme's active site, while the urea NH group can act as a hydrogen bond donor to an aspartate residue (Asp333). nih.gov This dual hydrogen-bonding interaction is a primary feature for ideal binding. nih.gov Flanking this central urea pharmacophore are hydrophobic and bulky groups that can occupy binding pockets to stabilize the ligand-target complex. nih.gov

Influence of Substituents on Biological Potency

The biological potency of this compound analogues is highly dependent on the nature and position of substituents on the molecular scaffold. researchgate.net Research on related benzoxazolone-5-urea derivatives as sEH inhibitors demonstrated that aryl or benzyl fragments attached to the urea function are critical for potent inhibition. researchgate.netacs.org

Key SAR findings from various studies on related compounds include:

Substituents on the Benzimidazole/Benzoxazolone Ring: In a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides designed as 5-HT4 receptor ligands, the substituent at the 3-position of the benzimidazole ring significantly influenced both affinity and functional activity. researchgate.net Small alkyl groups like ethyl or cyclopropyl conferred moderate to high affinity and antagonist activity. researchgate.net In contrast, a slightly larger isopropyl substituent led to a reversal of pharmacological activity, resulting in partial agonism. researchgate.net

Substituents on the Terminal Group: For the benzoxazolone-urea sEH inhibitors, the substitution pattern on the terminal benzyl group was crucial. acs.org An ortho-substituted benzyl group was found to be important for directing inhibitory activity. acs.org Specifically, 2-chloro or 2-fluoro substitution resulted in highly potent inhibitors, while moving the substituent to the 3- or 4-position led to a dramatic loss of activity. acs.org A 2,4-dichloro substituted analogue was also found to be a superior inhibitor. acs.org

Nature of the Linker: In the 5-HT4 receptor ligand series, the length of the alkylene spacer connecting the benzimidazolone core to a piperazine moiety was studied. A two-methylene chain was found to be optimal for both affinity and activity. researchgate.net

The table below illustrates the influence of specific substituents on biological potency in analogous compound series.

Compound SeriesTargetSubstituent PositionFavorable SubstituentsUnfavorable SubstituentsEffect
Benzimidazole-1-carboxamides5-HT4 Receptor3-position of benzimidazoleEthyl, Cyclopropyl-High affinity, Antagonist activity researchgate.net
Benzimidazole-1-carboxamides5-HT4 Receptor3-position of benzimidazoleIsopropyl-Moderate affinity, Partial agonist activity researchgate.net
Benzoxazolone-5-ureasSoluble Epoxide Hydrolase2-position of terminal benzylChloro, Fluoro-Potent inhibition (IC50 in low nM range) acs.org
Benzoxazolone-5-ureasSoluble Epoxide Hydrolase3- or 4-position of terminal benzyl-Chloro, FluoroMarked loss of inhibitory activity acs.org

Conformational Requirements for Target Engagement

The specific three-dimensional arrangement, or conformation, of a molecule is critical for its ability to bind effectively to a biological target. For benzimidazolone-urea analogues, the relative orientation of the heterocyclic ring, the urea linker, and terminal substituents dictates the engagement with the target's binding site. nih.gov

Studies on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides targeting the 5-HT4 receptor highlight the sensitivity of the receptor to minor structural changes. The switch from antagonist to partial agonist activity when a 3-ethyl group is replaced by a 3-isopropyl group suggests a precise conformational requirement. researchgate.net This reversal in activity due to a small structural alteration might indicate the existence of two distinct binding sites or modes on the receptor, each favoring a different ligand conformation. researchgate.net

In Vivo Mechanistic Investigations in Animal Models

In vivo studies in animal models are essential for understanding how a compound interacts with its biological target in a living system and how it affects physiological processes. These investigations focus on target engagement and pharmacodynamics, providing a bridge between in vitro activity and potential therapeutic effects.

Receptor Antagonism Studies in Animal Models

While direct in vivo receptor antagonism studies on this compound were not found, research on structurally similar analogues provides valuable insights. A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives were evaluated for their functional activity at the 5-HT4 receptor using isolated rat esophageal tunica muscularis mucosae (TMM), a well-established ex vivo model that predicts in vivo effects. researchgate.net

In this model, the tissue is pre-contracted, and the ability of a compound to induce relaxation (agonism) or block the relaxation induced by a known agonist (antagonism) is measured. researchgate.net

Antagonist Activity: Compounds with an ethyl or cyclopropyl group at the 3-position of the benzimidazole ring demonstrated moderate antagonist activity, with pKb values ranging from 6.19 to 7.73. researchgate.net

Partial Agonist Activity: Derivatives with a 3-isopropyl substituent showed partial agonist activity, with intrinsic activity (i.a.) values comparable to or higher than the reference compound BIMU 8. researchgate.net

Switch to Antagonism: Interestingly, within the 3-isopropyl series, changing a terminal N-methyl group on the piperazine ring to an N-butyl group caused a complete reversal of the pharmacological profile from partial agonism to potent antagonism (pKb = 7.94). researchgate.net

These findings in a rat tissue model demonstrate that benzimidazolone-urea analogues can effectively engage with and modulate receptor function in a physiological setting, acting as either antagonists or partial agonists depending on their specific substitution patterns. researchgate.net

Effects on Physiological Processes in Animal Models (e.g., Gastric Acid Secretion Inhibition)

The benzimidazole scaffold is a core component of proton pump inhibitors, a class of drugs that profoundly inhibit gastric acid secretion. While not urea derivatives, these compounds highlight the potential for benzimidazole-containing molecules to modulate this physiological process. More relevantly, urea analogues have been investigated as histamine H2-receptor antagonists, another mechanism for reducing gastric acid. nih.gov For example, 3,4-diamino-1,2,5-thiadiazole 1-oxides and 1,1-dioxides have been designed as urea equivalents in series of H2-receptor antagonists and tested for their effects on gastric acid secretion in dogs. nih.gov

In the context of the 5-HT4 receptor, which is the target of the benzimidazolone analogues discussed previously, modulation of this receptor can affect gastrointestinal motility. The antagonist or partial agonist activity observed in the rat esophageal tissue model is directly relevant to the physiological process of peristalsis. researchgate.net By blocking or partially activating 5-HT4 receptors, these compounds can influence the contractility of smooth muscle in the gastrointestinal tract, demonstrating a clear pharmacodynamic effect on a physiological process in an animal model system. researchgate.net

Design, Synthesis, and Preliminary Screening of Derivatives and Analogues of 1 2 Oxo 2,3 Dihydro 1h Benzo D Imidazol 5 Yl Urea

Scaffold Modification and Derivatization Strategies

Modification of the parent compound, 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea, is a key strategy for developing new analogues with potentially enhanced activity, selectivity, and pharmacokinetic profiles. Derivatization can be systematically undertaken at three primary locations: the nitrogen atoms of the benzimidazol-2-one (B1210169) ring, the terminal nitrogen of the urea (B33335) moiety, and various positions on the benzene (B151609) ring.

The benzimidazol-2-one ring contains two secondary amine functionalities (N1 and N3) that are potential sites for substitution. N-alkylation and N-acylation can significantly alter the compound's steric and electronic properties, as well as its hydrogen bonding capacity, which can influence receptor binding and solubility.

N-Alkylation is commonly achieved by reacting the parent scaffold with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) or other alkylating agents in the presence of a suitable base. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., THF, DMF) can influence the regioselectivity of the alkylation at the N1 versus N3 position. beilstein-journals.org The reaction introduces alkyl groups that can modulate the lipophilicity of the molecule. For instance, the introduction of short alkyl chains can increase membrane permeability, while incorporating functionalized alkyl groups, such as those containing hydroxyl or amino moieties, can improve aqueous solubility or provide additional points for interaction with biological targets. Efficient protocols for N-alkylation of related benzimidazole (B57391) systems have been developed, including methods using Mannich bases or Morita-Baylis-Hillman (MBH) alcohols. beilstein-journals.orgresearchgate.net

N-Acylation introduces an acyl group, which acts as a hydrogen bond acceptor and can introduce different chemical functionalities. This is typically accomplished using acyl chlorides or anhydrides under basic conditions. The resulting N-acyl derivatives can serve as prodrugs or exhibit unique biological activities.

Modification TypeReagent ExampleR Group IntroducedPotential Effect
N-AlkylationMethyl Iodide (CH₃I)Methyl (-CH₃)Increased lipophilicity
N-Alkylation2-Bromoethanol (BrCH₂CH₂OH)Hydroxyethyl (-CH₂CH₂OH)Increased hydrophilicity
N-AlkylationBenzyl Bromide (BnBr)Benzyl (-CH₂Ph)Introduction of an aryl moiety
N-AcylationAcetyl Chloride (CH₃COCl)Acetyl (-COCH₃)Added H-bond acceptor
N-AcylationBenzoyl Chloride (PhCOCl)Benzoyl (-COPh)Increased steric bulk and aromaticity

The urea functional group is a cornerstone of many biologically active molecules due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. researchgate.net Modifications to the terminal nitrogen atom of the urea moiety in this compound are a primary strategy for generating structural diversity.

The most direct method for synthesizing these derivatives involves the reaction of 5-amino-1,3-dihydro-2H-benzo[d]imidazol-2-one with a wide array of isocyanates (R-N=C=O). google.com This reaction is typically high-yielding and allows for the introduction of various substituents (R groups), including aliphatic, aromatic, and heterocyclic moieties. The nature of the R group can profoundly impact the compound's biological activity by influencing interactions with the target protein. For example, introducing aromatic rings can facilitate π–π stacking interactions, while heterocyclic systems can form additional specific hydrogen bonds. researchgate.netsciencescholar.us Furthermore, substitution on the urea nitrogen can disrupt the planarity of the molecule, which can be a deliberate strategy to reduce crystal packing energy and thereby improve aqueous solubility. nih.gov

Isocyanate Reagent (R-NCO)R Group on UreaPotential Interaction
Phenyl isocyanatePhenylπ–π stacking, hydrophobic interactions
4-Chlorophenyl isocyanate4-ChlorophenylHalogen bonding, hydrophobic interactions
Cyclohexyl isocyanateCyclohexylHydrophobic interactions
Benzyl isocyanateBenzylHydrophobic interactions
3-(Trifluoromethyl)phenyl isocyanate3-(Trifluoromethyl)phenylDipolar and hydrophobic interactions

The synthesis of these analogues typically begins with appropriately substituted o-phenylenediamines. nih.gov For instance, starting with a 4-fluoro-1,2-phenylenediamine would lead to a fluorine atom at the 6-position of the final benzimidazol-2-one product. nih.gov This strategy allows for the incorporation of a wide range of functional groups, such as halogens, alkyl, alkoxy, and nitro groups. These groups can serve as metabolic blockers, improve oral bioavailability, or establish specific interactions within a binding pocket.

PositionSubstituentStarting Material ExamplePotential Influence
6Fluoro (-F)4-Fluoro-1,2-phenylenediamineAltered pKa, potential metabolic blocker
6Chloro (-Cl)4-Chloro-1,2-phenylenediamineIncreased lipophilicity, halogen bonding
7Methyl (-CH₃)3-Methyl-1,2-phenylenediamineSteric influence, increased lipophilicity
6,7Dichloro (-Cl)4,5-Dichloro-1,2-phenylenediamineSignificant increase in lipophilicity
6Methoxy (-OCH₃)4-Methoxy-1,2-phenylenediamineH-bond acceptor, altered electronics

Hybridization with Other Pharmacologically Relevant Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach can lead to compounds with improved affinity, better selectivity, or a novel mechanism of action. The this compound scaffold is an excellent candidate for hybridization.

Hybrid ScaffoldLinker StrategyPotential Combined Activity
ThiazoleTriazole linkerCombination of kinase and antimicrobial activities
BenzenesulfonamideDirect urea linkageCarbonic anhydrase and kinase inhibition
PyrimidineDirect urea linkageDual kinase inhibition profiles
1,2,3-TriazoleIncorporated into scaffoldDNA binding and anticancer activity nih.gov
PiperazineAlkylation on N1/N3Enhanced solubility and CNS activity

Libraries Synthesis and High-Throughput Screening Methodologies

To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, the synthesis of large, diverse collections of related compounds, known as chemical libraries, is essential. Combinatorial chemistry and parallel synthesis techniques are employed to accelerate this process.

Library Synthesis: Methodologies such as liquid-phase synthesis using soluble polymer supports (e.g., polyethylene glycol - PEG) can be utilized. nih.gov In this approach, the core scaffold is attached to the polymer, and subsequent chemical transformations (e.g., reactions with diverse isocyanates, alkyl halides) are carried out in solution. Purification is simplified as it involves precipitating the polymer-bound product, washing away excess reagents, and then cleaving the final products from the support. Microwave-assisted synthesis is also frequently used to expedite reaction times and improve yields. nih.gov These methods allow for the rapid generation of hundreds or thousands of distinct analogues in a systematic manner.

High-Throughput Screening (HTS): Once a compound library is synthesized, it is subjected to high-throughput screening (HTS). nyu.edu HTS involves the use of automated robotics and sensitive detection systems to rapidly test every compound in the library for its activity against a specific biological target or for a particular cellular effect. nyu.edu Assays are typically performed in microtiter plates (384- or 1536-well format) and measure outputs like enzyme inhibition, receptor binding, or changes in cell viability. The data generated from HTS identifies "hits"—compounds that display significant activity in the primary screen. These hits are then subjected to further validation and optimization in the lead discovery process.

Advanced Research Applications and Methodological Contributions

Radiochemistry for Positron Emission Tomography (PET) Tracer Development

The development of novel PET tracers is crucial for non-invasively studying biological processes and diagnosing diseases. The unique structure of 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea makes it a candidate for radiolabeling, enabling its use in PET imaging. The primary isotopes of interest for this purpose are Carbon-11 and Fluorine-18, due to their favorable decay characteristics.

Carbon-11 (¹¹C) is a positron emitter with a short half-life of 20.4 minutes, making it ideal for PET studies that investigate rapid biological processes. encyclopedia.pub The introduction of a ¹¹C atom into the this compound molecule requires rapid and efficient radiosynthetic methods.

A common strategy for ¹¹C-labeling involves the use of ¹¹C-labeled methylating agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov For a molecule like this compound, a potential labeling position would be one of the nitrogen atoms in the benzimidazole (B57391) ring or the urea (B33335) moiety, if a suitable precursor is designed. Another approach is the incorporation of a [¹¹C]carbonyl group. This can be achieved using [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]carbon monoxide ([¹¹C]CO) as the primary source, which can be incorporated to form the urea or the 2-oxo group of the benzimidazole ring in a late-stage synthesis. unipi.it

The general process involves producing [¹¹C]CO₂ from a cyclotron, converting it into a reactive labeling agent, and then reacting it with a precursor molecule. The final product must be rapidly purified, typically using High-Performance Liquid Chromatography (HPLC), to ensure it is suitable for use.

Table 1: Comparison of Potential ¹¹C-Labeling Methods

Labeling Precursor Target Position Advantages Challenges
[¹¹C]CH₃I / [¹¹C]CH₃OTf N-alkylation of precursor Well-established chemistry, high reactivity Requires specific precursor synthesis
[¹¹C]CO₂ Urea or 2-oxo group Direct use of cyclotron product Lower reactivity, may require harsh conditions

Fluorine-18 (¹⁸F) is the most widely used radionuclide in PET imaging, primarily due to its longer half-life of 109.8 minutes, which allows for longer synthesis times and transportation to imaging sites. frontiersin.orgiba-radiopharmasolutions.com Labeling with ¹⁸F typically involves nucleophilic substitution with [¹⁸F]fluoride.

For this compound, ¹⁸F-labeling would likely proceed via an indirect or multi-step synthesis. A common strategy is the use of a prosthetic group, which is a small molecule that is first radiolabeled with ¹⁸F and then conjugated to the target molecule. rsc.org For example, a precursor of this compound could be functionalized with an amino or hydroxyl group, allowing it to be coupled with an ¹⁸F-labeled acylation agent like N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). rsc.org

Alternatively, a direct labeling approach could be employed by synthesizing a precursor containing a good leaving group (e.g., tosylate, mesylate, or nitro group) on an alkyl chain attached to the core molecule. This precursor would then be reacted with [¹⁸F]fluoride to yield the final ¹⁸F-labeled tracer. nih.gov

Table 2: Overview of Potential ¹⁸F-Labeling Strategies

Labeling Method Precursor Requirement Typical Reaction Conditions Radiochemical Yield (General)
Indirect (Prosthetic Group) Functionalized core molecule (e.g., with -NH₂) Two-step: ¹⁸F-labeling of group, then conjugation 10-30%

Use in Chemical Biology Probes

Chemical biology probes are small molecules designed to study and manipulate biological systems. nih.govicr.ac.uk They are essential tools for identifying protein targets, validating drug candidates, and elucidating biological pathways. rsc.org The structure of this compound suggests it could be developed into a chemical probe.

By attaching functional groups such as biotin (B1667282) for affinity purification, a fluorophore for imaging, or a reactive group for covalent labeling, the compound can be transformed into a versatile probe. nih.gov For instance, if this compound is found to bind to a specific protein, a probe version could be synthesized to pull down that protein from a cell lysate, thereby identifying it. This is a critical step in the early stages of drug discovery and target validation. The benzimidazole scaffold is a common feature in many biologically active molecules, making derivatives of this compound promising candidates for probe development. nih.gov

Development of Analytical Methods for Detection and Quantification in Research Matrices (Non-Human)

To evaluate the behavior of this compound in preclinical research (e.g., in cell cultures or animal models), robust and sensitive analytical methods are required for its detection and quantification in various biological matrices like plasma, tissue homogenates, and urine. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose. nih.govmdpi.com An HPLC-MS/MS method would be developed to achieve high sensitivity and selectivity. The process involves:

Sample Preparation: Extracting the compound from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Using an appropriate HPLC column (e.g., a C18 reverse-phase column) and mobile phase to separate the compound from other matrix components.

Mass Spectrometric Detection: Ionizing the compound and detecting specific parent-to-daughter ion transitions using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This provides excellent specificity and allows for accurate quantification. mdpi.com

Method validation would be performed to assess linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ), ensuring the reliability of the data obtained in research studies. nih.gov

Table 3: Key Parameters for a Hypothetical HPLC-MS/MS Analytical Method

Parameter Description
Matrix Animal plasma, tissue homogenate
Extraction Solid-Phase Extraction (SPE)
HPLC Column Reverse-Phase C18
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acid
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

| Internal Standard | A structurally similar molecule, often a stable isotope-labeled version |

Future Perspectives and Research Directions

Untapped Synthetic Avenues and Methodological Advancements

While classical methods for synthesizing benzimidazolones are well-established, the future lies in developing more efficient, sustainable, and versatile synthetic protocols. The focus is shifting towards methodologies that offer high atom economy, reduce waste, and allow for the rapid generation of diverse molecular libraries.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to heterocycle synthesis. mdpi.comijarsct.co.in Future methodologies will likely favor solvent-free solid-state reactions, potentially catalyzed by inexpensive and recoverable agents like zinc acetate, or the use of alternative reaction media such as deep eutectic solvents (DES). nih.govacs.org Microwave-assisted organic synthesis (MAOS) also presents a viable path to accelerate reaction times and improve yields, minimizing energy consumption. rjptonline.org

Catalytic C-H Functionalization: Direct C-H bond activation and functionalization represent a paradigm shift in synthesis, bypassing the need for pre-functionalized starting materials. The development of aryl iodide or transition metal-catalyzed intramolecular C-H amination of phenylureas offers a direct and highly efficient route to the benzimidazolone core. acs.orgnih.gov Exploring a broader range of catalysts could expand the substrate scope and functional group tolerance of these reactions.

Cascade and Multicomponent Reactions: Single-pot cascade reactions, such as the palladium-catalyzed coupling of monosubstituted ureas with 1,2-dihaloaromatic systems, provide a powerful tool for constructing complex benzimidazolones with high regioselectivity. organic-chemistry.org These methods streamline synthetic sequences and avoid tedious purification of intermediates.

Novel Carbonyl Sources: Research into safer and more efficient carbonyl sources to replace hazardous reagents like phosgene is ongoing. The use of CO2 as a C1 building block at atmospheric pressure is a particularly promising green alternative for synthesizing the urea (B33335) and benzimidazolone moieties. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Strategies for Benzimidazolone Cores

Methodology Key Features Advantages Potential Future Development
Green Synthesis (e.g., MAOS, DES) Reduced solvent use, faster reactions, alternative energy sources. mdpi.comnih.gov Environmentally friendly, cost-effective, high efficiency. ijarsct.co.in Broader application of biodegradable solvents and catalysts.
Cascade Reactions (e.g., Pd-catalyzed) Single-step formation of complex heterocycles from simple precursors. organic-chemistry.org High atom economy, avoids protecting groups, high regioselectivity. organic-chemistry.org Development of catalysts for asymmetric cascade reactions.
C-H Amination (e.g., Cu- or I-catalyzed) Direct formation of C-N bonds on the aromatic ring. acs.orgnih.gov Bypasses pre-functionalization, increases synthetic efficiency. Expansion to stereoselective C-H amination.
CO2 as C1 Source Utilization of a renewable, non-toxic C1 feedstock. organic-chemistry.org High sustainability, operates under mild conditions. Improving catalytic turnover and reaction rates.

Exploration of Novel Biological Targets and Mechanistic Insights

The biological activity of benzimidazolone-urea derivatives is well-documented against established targets, but the full extent of their pharmacological potential remains to be unlocked. Future research will focus on identifying novel biological targets and elucidating the complex molecular mechanisms that underpin their therapeutic effects.

Multi-Target Drug Design: Chronic diseases often involve complex pathologies with multiple contributing factors. A significant future direction is the design of benzimidazole-urea analogues as multi-target inhibitors. nih.gov This includes simultaneously modulating the activity of several protein kinases (e.g., EGFR, VEGFR-2, PDGFR) or other enzyme families to achieve synergistic therapeutic outcomes, particularly in oncology. nih.gov

Inhibition of Metabolic Enzymes: The targeting of metabolic pathways crucial for disease progression is a burgeoning field. Benzimidazolone derivatives have already shown promise as inhibitors of urease, α-amylase, and α-glucosidase. nih.govnih.gov A new frontier involves exploring their potential as inhibitors of other key metabolic enzymes, such as Glucose-6-phosphate dehydrogenase (G6PD), which has been identified as a potential target in glioma. mdpi.com

Epigenetic Targets: The role of epigenetics in disease is increasingly recognized. Investigating the ability of benzimidazolone-urea compounds to inhibit epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases could open new therapeutic avenues.

Advanced Mechanistic Studies: A deeper understanding of how these compounds exert their effects is critical. Future studies will employ advanced techniques like chemical proteomics for target deconvolution, transcriptomics (RNA-seq) to understand downstream gene expression changes, and structural biology (X-ray crystallography, Cryo-EM) to visualize drug-target interactions at an atomic level. This will help clarify whether an observed effect, such as the inhibition of thioredoxin reductase (TrxR), is a primary mechanism of action or an off-target effect. nih.gov

Rational Design of Next-Generation Analogues Based on Structural and Computational Data

The development of more potent and selective analogues of 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea will be heavily reliant on a synergistic relationship between synthetic chemistry and computational modeling.

In-Silico Screening and Docking: Molecular docking simulations are indispensable tools for predicting the binding modes and affinities of new derivatives within the active sites of target proteins. nih.govelsevierpure.com This allows for the pre-screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success and providing insights for further optimization.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will continue to be fundamental. By methodically modifying the substitution patterns on both the benzimidazolone and urea moieties, researchers can decipher the key structural features required for potent biological activity. ukm.my For example, computational analysis can guide the introduction of specific electron-donating or withdrawing groups to enhance interactions with target residues. ukm.my

Pharmacophore Hybridization: A promising strategy involves creating hybrid molecules that combine the benzimidazolone-urea scaffold with other known pharmacophores. Linking the core structure to fragments from triazoles, piperine, or other bioactive heterocycles could lead to compounds with novel or dual modes of action. nih.govnih.gov

ADMET Profiling: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models is crucial for identifying candidates with favorable drug-like properties. researchgate.netsciencescholar.us This rational approach helps to minimize late-stage failures in the drug development pipeline.

Table 2: Computational Approaches in the Design of Benzimidazolone Analogues

Technique Application Desired Outcome
Molecular Docking Predicts binding orientation and affinity of a ligand to a target protein. ukm.my Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts); prioritization of synthetic candidates.
QSAR Correlates chemical structure with biological activity quantitatively. Development of predictive models to guide the design of new analogues with enhanced potency.
ADMET Prediction In-silico estimation of pharmacokinetic and toxicity profiles. researchgate.net Early identification of compounds with poor drug-like properties, reducing attrition rates.
Molecular Dynamics Simulates the movement of the ligand-protein complex over time. Understanding the stability of binding interactions and conformational changes.

Potential for Materials Science Applications and Other Non-Biomedical Fields

Beyond their biomedical importance, the unique structural and electronic properties of the benzimidazolone core open up exciting possibilities in materials science and other non-biological fields.

Organic Electronics: The fused aromatic system of benzimidazolone makes it an excellent building block for organic electronic materials. Polycyclic benzimidazole (B57391) derivatives have demonstrated utility as n-type semiconductors in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). acs.orgnih.gov Further research could focus on tuning the electronic properties of these materials by modifying the core structure to optimize performance.

High-Performance Polymers: Incorporating the rigid benzimidazolone unit into polymer backbones can significantly enhance their thermal and mechanical properties. acs.org Such polymers exhibit high glass transition temperatures (Tg) and thermal stability, making them candidates for applications in aerospace and electronics. nih.gov Recent work has shown that benzimidazolone-based polyimides can function as photosensitive materials for high-resolution photolithography. acs.org

Fluorescent Sensors: The benzimidazole ring system is an effective fluorophore. Derivatives can be designed as highly selective and sensitive chemosensors for detecting specific metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺), changes in pH, or important biomolecules. rsc.orgmdpi.comrsc.orgnih.gov These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism and have applications in environmental monitoring and cellular imaging. nih.gov

Ligands in Catalysis: The nitrogen atoms within the benzimidazole structure make it an effective ligand for coordinating with metal centers. Benzimidazole-derived ligands have been successfully employed to accelerate reactions in catalysis, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed enantioselective hydrogenations. acs.orgxjtlu.edu.cnacs.org The development of chiral benzimidazolone ligands could be a fruitful area for advancing asymmetric catalysis.

Q & A

What synthetic methodologies are recommended for the preparation of 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea, and how can reaction conditions be optimized?

Answer:
The synthesis involves coupling a benzo[d]imidazol-2-one derivative with an isocyanate precursor. Key steps include:

  • Coupling Agents : Carbodiimides (e.g., EDC·HCl) or triphosgene facilitate urea bond formation under anhydrous conditions .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance reactivity, while temperature control (0–5°C) minimizes side reactions .
  • Purification : Recrystallization (ethanol/water) or silica gel chromatography (5% MeOH in DCM) improves purity .
    Yield optimization requires stoichiometric balancing (1:1.2 molar ratio of imidazolone to isocyanate) and inert atmosphere use to prevent hydrolysis .

Which analytical techniques provide definitive structural confirmation of this benzimidazole-urea derivative?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR detects urea NH protons (δ 9.5–11.3 ppm) and aromatic protons (δ 6.5–8.0 ppm). 13C NMR confirms carbonyl (C=O, ~155 ppm) and imidazolone ring carbons .
  • FT-IR Spectroscopy : Stretching vibrations for urea (1640–1680 cm⁻¹) and imidazolone C=O (1700–1750 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular hydrogen-bonding patterns .

How can researchers resolve discrepancies in reported biological activity data between in vitro and in vivo models for this compound?

Answer:

  • Assay Validation : Ensure consistent ATP concentrations in kinase inhibition assays to avoid false negatives .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome studies (e.g., t1/2 >60 min indicates suitability for in vivo testing) .
  • Species-Specific Metabolism : Compare CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) to identify interspecies metabolic differences .
  • Solubility Optimization : Use co-solvents (PEG-400) or nanoformulations to improve bioavailability in animal models .

What computational approaches effectively predict the binding affinity of this urea derivative to kinase targets?

Answer:

  • Molecular Docking : AutoDock Vina or Glide (Schrödinger) with AMBER force fields predicts binding modes to ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : 100-ns trajectories analyze ligand-protein stability (RMSD <2 Å) and identify critical hydrogen bonds .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding energies (ΔG < -8 kcal/mol indicates strong affinity) .
  • Mutagenesis Validation : Replace predicted interaction residues (e.g., Lys123Ala) to confirm computational results .

What strategies mitigate oxidative degradation of the 2,3-dihydroimidazolone ring during long-term stability studies?

Answer:

  • Storage Conditions : Argon atmosphere, desiccants (silica gel), and low temperatures (-20°C) reduce oxidation .
  • Antioxidants : Ascorbic acid (0.1% w/v) or BHT (butylated hydroxytoluene) scavenges free radicals .
  • Structural Modifications : Electron-withdrawing groups (e.g., -NO2 at C5) stabilize the imidazolone ring against autoxidation .
  • ICH Stability Testing : Conduct accelerated studies (40°C/75% RH) to model degradation pathways and shelf life .

How do substituent variations on the benzimidazolone core influence its enzyme inhibition selectivity?

Answer:

  • Electron-Donating Groups (-OCH3) : Enhance solubility but may reduce binding to hydrophobic kinase pockets .
  • Halogen Substituents (-Cl, -F) : Improve metabolic stability and π-stacking with aromatic residues (e.g., Tyr185 in EGFR) .
  • Bulkier Groups (cyclopropyl) : Introduce steric hindrance, increasing selectivity for less congested active sites .
  • Comparative SAR Studies : Use IC50 ratios (e.g., EGFR vs. VEGFR2) to quantify selectivity shifts .

What experimental designs are optimal for assessing dose-dependent cytotoxicity in cancer cell lines?

Answer:

  • Dose Range : 0.1–100 μM, with 72-hour exposure to capture delayed apoptosis .
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control) .
  • Assay Triangulation : Combine MTT (metabolic activity), Annexin V/PI (apoptosis), and caspase-3 activation assays .
  • Statistical Analysis : Nonlinear regression (GraphPad Prism) calculates EC50 values with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.